

Chemical structure and properties of Iroxanadine sulfate.

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Iroxanadine Sulfate: A Technical Guide for Researchers

An In-depth Examination of the Chemical Structure, Physicochemical Properties, and Biological Activity of a Promising Vasculoprotective Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iroxanadine sulfate is a novel small molecule with significant potential as a vasculoprotective agent, primarily through its dual activation of p38 mitogen-activated protein kinase (MAPK) and heat shock proteins (HSPs). This technical guide provides a comprehensive overview of **Iroxanadine sulfate**, detailing its chemical structure, physicochemical properties, and mechanism of action. Furthermore, it outlines key experimental protocols for evaluating its biological effects and includes visualizations of associated signaling pathways to support further research and development in the fields of cardiovascular disease and cytoprotection.

Chemical Structure and Properties

Iroxanadine sulfate is the sulfate salt of Iroxanadine. The chemical structure and fundamental properties are summarized below.

Table 1: Chemical and Physical Properties of Iroxanadine Sulfate



Property	Value	Source
IUPAC Name	5-(piperidin-1-ylmethyl)-3- pyridin-3-yl-5,6-dihydro-2H- 1,2,4-oxadiazine;sulfuric acid	[1]
Molecular Formula	C14H22N4O5S	[1]
Molecular Weight	358.42 g/mol	[1]
Canonical SMILES	C1CCN(CC1)CC2CONC(=N2) C3=CN=CC=C3.OS(=O)(=O)O	[1]
InChI Key	KRDJXQILWJDTAQ- UHFFFAOYSA-N	[1]
CAS Number	276690-61-0	
Stereochemistry	Available as racemic, (+), and (-) enantiomers.	_

Note: The physicochemical properties listed are primarily computed values from publicly available databases. Experimental determination may yield slightly different results.

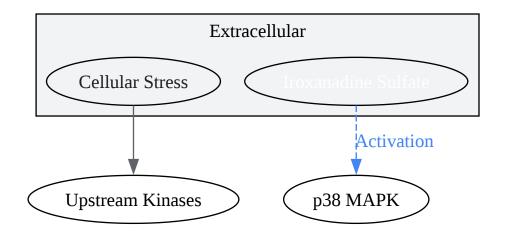
Mechanism of Action: Dual Activation of p38 MAPK and Heat Shock Proteins

Iroxanadine sulfate exerts its vasculoprotective effects through the activation of two key cellular stress-response pathways: the p38 MAPK pathway and the heat shock protein (HSP) response. This dual mechanism contributes to its ability to protect cells from various stressors, including hypoxia and reoxygenation injury.

p38 MAPK Signaling Pathway

The p38 MAPK pathway is a critical signaling cascade that responds to extracellular stresses and inflammatory cytokines. Activation of this pathway is crucial for regulating cellular processes such as inflammation, apoptosis, and cell differentiation. **Iroxanadine sulfate** has been identified as an activator of p38 kinase.





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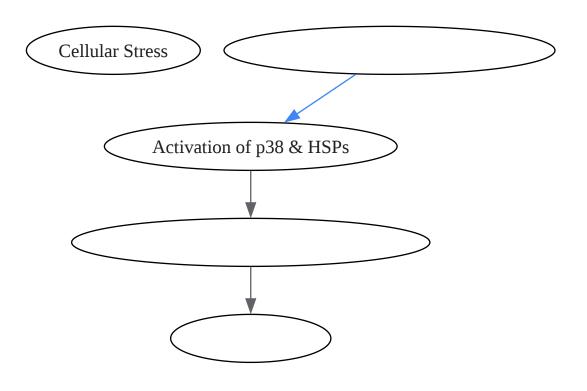
Heat Shock Protein Induction

Heat shock proteins are a family of proteins that are induced by cellular stress. They function as molecular chaperones, assisting in the proper folding of proteins and preventing the aggregation of denatured proteins. **Iroxanadine sulfate** is also known to be an activator of HSPs.

Biological Effects: Cytoprotection and Anti-Apoptosis

A key biological effect of **Iroxanadine sulfate** is its ability to protect cells from damage and prevent apoptosis (programmed cell death). Studies have shown that treatment with **Iroxanadine sulfate** at concentrations of 0.1-1 µM significantly reduces caspase-dependent apoptosis in cells subjected to hypoxia and reoxygenation. This cytoprotective effect is a direct consequence of its dual mechanism of action.





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Experimental Protocols

The following are generalized protocols for assessing the key biological activities of **Iroxanadine sulfate**. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Assessment of p38 MAPK Activation by Western Blot

This protocol describes the detection of phosphorylated p38 MAPK, an indicator of its activation.

- Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with **Iroxanadine sulfate** at various concentrations (e.g., 0.1, 1, 10 μM) for a specified time (e.g., 30 minutes). Include a vehicle-treated control group.
- Cell Lysis: Wash cells with ice-cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).



- SDS-PAGE and Western Blotting:
 - Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
 - Transfer the separated proteins to a PVDF or nitrocellulose membrane.
 - Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
 for 1 hour at room temperature.
 - Incubate the membrane with a primary antibody specific for phosphorylated p38 MAPK (e.g., anti-phospho-p38 MAPK (Thr180/Tyr182)) overnight at 4°C.
 - Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)conjugated secondary antibody for 1 hour at room temperature.
 - Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
 - To ensure equal protein loading, strip the membrane and re-probe with an antibody for total p38 MAPK or a housekeeping protein (e.g., β-actin or GAPDH).

Evaluation of Heat Shock Protein (HSP70) Induction by Western Blot

This protocol is for measuring the expression levels of HSP70, a key heat shock protein.

- Cell Culture and Treatment: Plate cells and treat with **Iroxanadine sulfate** as described in section 4.1. The treatment time for HSP induction may be longer (e.g., 6-24 hours).
- Cell Lysis and Protein Quantification: Follow the same procedures as described in section 4.1.
- SDS-PAGE and Western Blotting:
 - Perform SDS-PAGE and protein transfer as described above.
 - Block the membrane and incubate with a primary antibody specific for HSP70 overnight at 4°C.



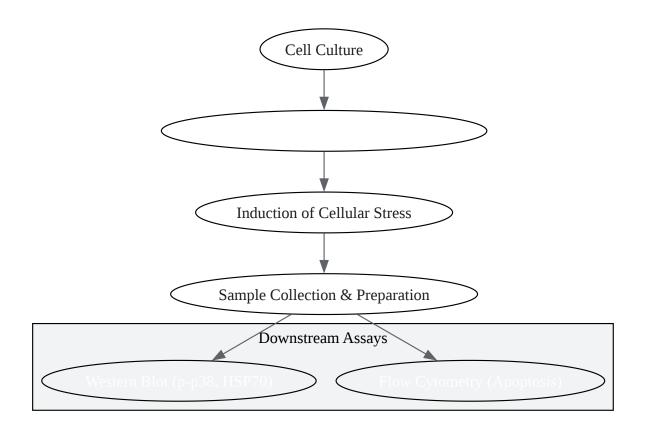
- Wash and incubate with an HRP-conjugated secondary antibody.
- Detect the signal using an ECL substrate.
- Normalize the HSP70 signal to a housekeeping protein to compare expression levels between different treatment groups.

Analysis of Apoptosis by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This protocol allows for the quantitative assessment of apoptosis and necrosis.

- Cell Culture and Induction of Apoptosis: Plate cells and treat with Iroxanadine sulfate.
 Induce apoptosis using a relevant stressor (e.g., hypoxia-reoxygenation, chemical inducers).
 Include appropriate control groups (untreated, stressor only, Iroxanadine sulfate only).
- Cell Harvesting and Staining:
 - Harvest the cells (including any floating cells in the media) by trypsinization or scraping.
 - Wash the cells with cold PBS.
 - Resuspend the cells in Annexin V binding buffer.
 - Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
 - Incubate in the dark for 15 minutes at room temperature.
- Flow Cytometry Analysis:
 - Analyze the stained cells using a flow cytometer.
 - Annexin V-positive, PI-negative cells are considered early apoptotic.
 - Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.
 - Quantify the percentage of cells in each quadrant to determine the effect of Iroxanadine sulfate on apoptosis.





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Conclusion

Iroxanadine sulfate is a promising therapeutic candidate with a unique dual mechanism of action that confers significant cytoprotective and anti-apoptotic properties. The information and protocols provided in this technical guide are intended to facilitate further research into the pharmacological profile of Iroxanadine sulfate and to support its development as a potential treatment for cardiovascular diseases and other conditions involving cellular stress and damage. Future studies should focus on elucidating the precise molecular targets of Iroxanadine sulfate and on evaluating its efficacy and safety in preclinical and clinical settings.

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References

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